

Cyclopropyl chloroformate boiling point and density data

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Compound of Interest

Compound Name: Cyclopropyl chloroformate

CAS No.: 52107-21-8

Cat. No.: B2590192

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Technical Profile: Cyclopropyl Chloroformate

CAS: 52107-21-8 | Formula: $C_4H_5ClO_2$ | MW: 120.53 g/mol [1]

Executive Summary

Cyclopropyl chloroformate is a high-value, reactive intermediate used primarily in medicinal chemistry to introduce the cyclopropyl moiety—a privileged pharmacophore known for enhancing metabolic stability and increasing potency through conformational restriction. Unlike its aliphatic homologs (e.g., isopropyl chloroformate), the cyclopropyl variant possesses unique electronic properties due to the strain of the three-membered ring (approx. 27.5 kcal/mol).

This guide provides a comprehensive technical analysis of **cyclopropyl chloroformate**, focusing on its physicochemical properties, synthesis via the Kulinkovich route, critical handling protocols for moisture sensitivity, and its strategic application in drug development.

Physicochemical Profile

Accurate physical data is essential for reaction stoichiometry and process safety. Due to the high reactivity and relative instability of the cyclopropyl ester linkage, experimental data is often proprietary; however, computational models and homologous series analysis provide robust working values.

Table 1: Key Physical Properties

Property	Value	Confidence/Method
Boiling Point	121.7 ± 7.0 °C	Predicted (ACD/Labs) [1]
Density	1.31 ± 0.1 g/cm ³	Predicted [1]
Refractive Index	1.43 (Est.)	Based on homologs
Flash Point	-28–30 °C	Extrapolated from propyl chloroformate [2]
Appearance	Colorless to light brown liquid	Observational
Solubility	Reacts with water; Soluble in DCM, THF, Et ₂ O	Chemical nature

Technical Insight: The density of **cyclopropyl chloroformate** (~1.31 g/cm³) is notably higher than isopropyl chloroformate (1.074 g/cm³). This density anomaly is characteristic of cyclopropyl derivatives, attributed to the efficient packing and high electron density of the strained ring system.

Synthesis & Manufacturing Methodologies

The commercial scarcity of **cyclopropyl chloroformate** often necessitates in-house preparation. The most robust pathway involves the generation of cyclopropanol followed by phosgenation.

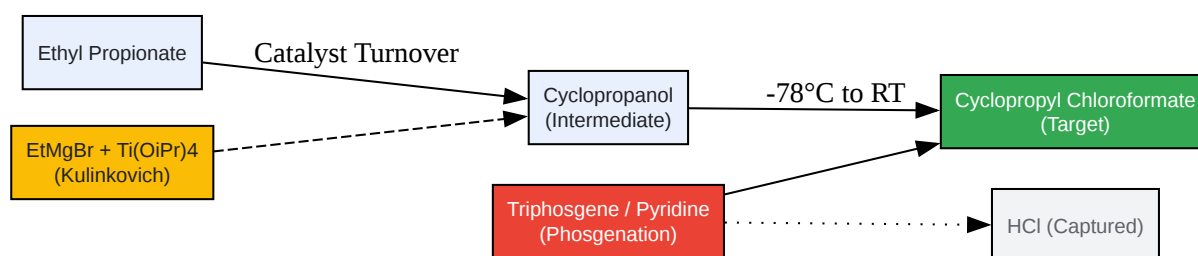
Step 1: Synthesis of Cyclopropanol (Kulinkovich Reaction)

Direct reduction of cyclopropyl ketones is difficult. The Kulinkovich reaction is the industry standard, utilizing ethyl magnesium bromide and titanium(IV) isopropoxide to convert esters into cyclopropanols.

Step 2: Phosgenation

Conversion of the alcohol to the chloroformate requires careful handling to prevent acid-catalyzed ring opening. Triphosgene is preferred over gaseous phosgene for laboratory-scale safety and stoichiometry control.

Diagram 1: Synthesis Workflow



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Caption: Two-step synthesis via Kulinkovich cyclopropanation followed by soft phosgenation.

Experimental Protocol (Triphosgene Method):

- Preparation: Dissolve triphosgene (0.34 eq) in anhydrous DCM at -78°C under Argon.
- Addition: Add pyridine (1.1 eq) followed by slow addition of cyclopropanol (1.0 eq) in DCM.
- Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C .
- Workup: Quench with cold dilute HCl (rapidly to avoid hydrolysis), separate organic layer, dry over Na_2SO_4 , and concentrate in vacuo at low temperature ($<30^{\circ}\text{C}$).

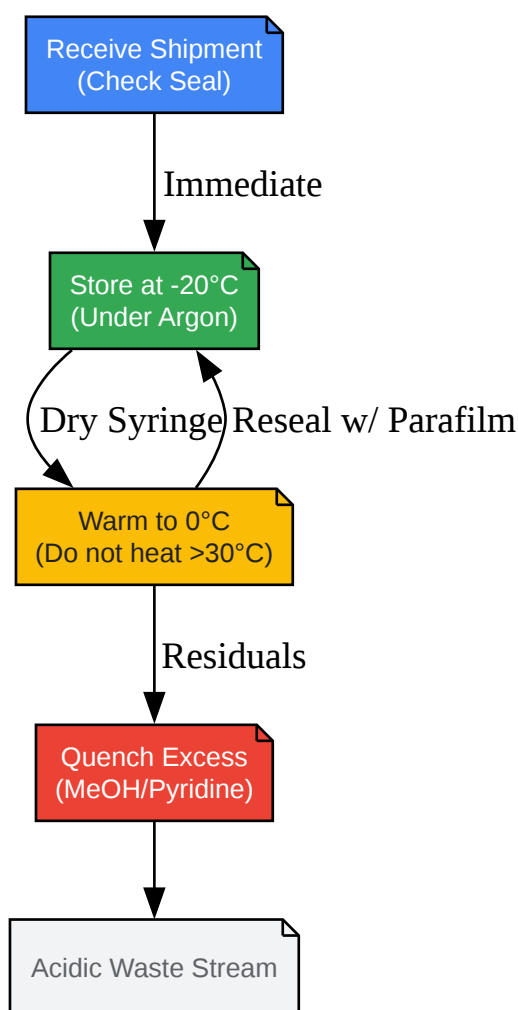
Experimental Handling & Storage

Cyclopropyl chloroformate combines the corrosive nature of acyl chlorides with the ring-strain instability of cyclopropanes.

Stability Hazards[4]

- Hydrolysis: Reacts violently with water to release HCl and CO₂, potentially rupturing sealed containers.
- Thermal Decomposition: Heating above 50°C can trigger decarboxylation, leading to cyclopropyl chloride or ring-opening to allyl chloride.

Diagram 2: Safety & Storage Logic



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Caption: Critical control points for maintaining reagent integrity and operator safety.

Applications in Medicinal Chemistry

The cyclopropyl group is not merely a spacer; it is an active modulator of drug properties.

- **Metabolic Stability:** The C-H bonds of the cyclopropyl ring are shorter and stronger (approx. 106 kcal/mol) than those in isopropyl groups, making them resistant to cytochrome P450 oxidation [3].
- **Conformational Locking:** Introducing a cyclopropyl carbamate (via the chloroformate) restricts the rotation of the N-C bond, potentially locking the molecule in a bioactive conformation.
- **σ -Hole Interactions:** The unique electron distribution allows the ring to participate in cation- π interactions within protein binding pockets.

Case Study Relevance: While Tranylcypromine is a classic example of a cyclopropyl amine, modern antiviral and anticancer agents utilize cyclopropyl carbamates (synthesized using **cyclopropyl chloroformate**) to improve oral bioavailability and half-life compared to their ethyl or isopropyl analogs.

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